molecular formula C21H15ClN2O2S B2498812 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide CAS No. 292074-84-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No. B2498812
CAS RN: 292074-84-1
M. Wt: 394.87
InChI Key: VKNHUJFWOVRCRK-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a compound that falls within a broader class of benzothiazole derivatives known for their significant biological activities, including antitumor properties. This interest is driven by the pharmacophore's ability to interact with various biological targets, offering potential in drug discovery and development.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in a polyphosphoric acid environment, utilizing microwave irradiation for efficiency. Following acetylation, further reactions with heterocyclic derivatives in the presence of potassium carbonate yield various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with potential biological activities (Yurttaş, Tay, & Demirayak, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods like 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis. These techniques ensure the accuracy of the synthesized compounds' structures, essential for further biological evaluations (Duran & Canbaz, 2013).

Scientific Research Applications

Antitumor Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for antitumor activity. Certain derivatives exhibited significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Similarly, other N-[4-(benzothiazole-2yl)phenyl]-2-aryloxyacetamide derivatives have shown notable anticancer activities (Tay et al., 2012).

Antimicrobial Activity

Some derivatives of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides were synthesized and showed potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

Anti-inflammatory and Antioxidant Properties

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for anti-inflammatory and antioxidant activity. Some compounds exhibited good antioxidant activity in various assays and excellent anti-inflammatory activity (Koppireddi et al., 2013).

Anticonvulsant Evaluation

Some indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities using various tests. The most active compound showed significant activity against both maximal electroshock test and subcutaneous pentylenetetrazole seizures (Nath et al., 2021).

Pharmacokinetic and Molecular Interaction Studies

In silico studies, including molecular docking, have been carried out for synthesized benzothiazole acetamide derivatives to establish their molecular interactions, particularly in the context of anticonvulsant properties. These studies also help in understanding the pharmacokinetic parameters and drug likeness properties of the compounds (Nath et al., 2021).

Future Directions

Benzothiazole derivatives have shown promising results in the treatment of tuberculosis . Future research could focus on improving the synthesis process, studying the mechanism of action in more detail, and conducting clinical trials to evaluate the safety and efficacy of these compounds in humans.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-16-5-1-3-7-18(16)26-13-20(25)23-15-11-9-14(10-12-15)21-24-17-6-2-4-8-19(17)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNHUJFWOVRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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